Bienvenue dans la boutique en ligne BenchChem!

(R,R)-Bay-Y 3118

Enantioselective Pharmacology Antibacterial Assay Stereochemistry

For precise enantioselective pharmacology and resistance mechanism studies, (R,R)-Bay-Y 3118 is the essential stereochemically-defined control. Its weak bactericidal activity provides a critical baseline against the active S-enantiomer or racemate, ensuring your structure-activity relationship data is unambiguous. Substitution with the racemic mixture or C-8 methoxy analogs like moxifloxacin is scientifically invalid due to fundamentally different resistance development kinetics and potency. Secure this specific enantiomer to maintain experimental reproducibility in your quinolone research.

Molecular Formula C20H21ClFN3O3
Molecular Weight 405.8 g/mol
Cat. No. B12410296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Bay-Y 3118
Molecular FormulaC20H21ClFN3O3
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F
InChIInChI=1S/C20H21ClFN3O3/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m1/s1
InChIKeyVRXORHRXNRJZCQ-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (R,R)-Bay-Y 3118: R-Enantiomer of a Chlorofluoroquinolone Antibacterial


(R,R)-Bay-Y 3118 (CAS 151213-22-8) is the R-enantiomer of the chlorofluoroquinolone antibacterial agent Bay-Y 3118 . It exhibits weak bactericidal activity in vitro . The compound serves as a stereochemically defined control or reference standard in studies involving the quinolone class, particularly for investigations of enantioselective pharmacology, resistance mechanisms, or as a negative control in assays where the racemic mixture or the S-enantiomer displays distinct potency [1].

Critical Reasons to Specify (R,R)-Bay-Y 3118 Over Other Quinolones or Racemic Bay-Y 3118


Generic substitution of (R,R)-Bay-Y 3118 with racemic Bay-Y 3118, other quinolone enantiomers, or structurally similar fluoroquinolones is scientifically invalid due to fundamental differences in stereochemistry and resultant biological activity. The (R,R)-enantiomer exhibits weak bactericidal activity relative to the racemic mixture , and the C-8 chlorine substitution confers distinct resistance development kinetics compared to C-8 methoxy analogs such as moxifloxacin [1]. Procurement of the incorrect stereoisomer or analog will compromise experimental reproducibility and confound structure-activity relationship studies.

Quantitative Differentiation Evidence for (R,R)-Bay-Y 3118


Enantiomer-Specific Bactericidal Activity: (R,R)-Bay-Y 3118 Displays Weak Potency Relative to Racemic Mixture

(R,R)-Bay-Y 3118 is the R-enantiomer of Bay-Y 3118 and demonstrates weak bactericidal activity . In vitro, its bactericidal effectiveness against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis spans a log 1/C range of 5.65 to 7.47 . While the racemic mixture (Bay-Y 3118) exhibits potent antibacterial activity, the isolated R-enantiomer is notably less active, indicating that the stereochemical configuration is a critical determinant of quinolone efficacy [1].

Enantioselective Pharmacology Antibacterial Assay Stereochemistry

Resistance Emergence Propensity: C-8 Chlorine in Bay-Y 3118 Accelerates Resistance vs. C-8 Methoxy Quinolones

In a direct comparative study, the C-8 chlorine quinolone Bay-Y 3118 exhibited a significantly higher spontaneous mutation frequency (4 × 10⁻⁷) compared to the C-8 methoxy quinolone moxifloxacin (6 × 10⁻¹¹) against Staphylococcus aureus [1]. Multistep resistance to Bay-Y 3118 developed rapidly (>16-fold rise in MIC), while moxifloxacin showed only a 2-fold rise [1]. In a pharmacokinetic simulation model, resistance to Bay-Y 3118 began to emerge after just 4 hours, whereas no resistance to moxifloxacin developed over 84 hours [1].

Antimicrobial Resistance Quinolone Pharmacology Mutant Prevention

Activity Against Ciprofloxacin-Resistant S. aureus: Bay-Y 3118 Retains Superior Potency

In a comparative in vitro study, Bay-Y 3118 demonstrated superior activity against ciprofloxacin-resistant Staphylococcus aureus strains compared to five other quinolones [1]. The MIC90 for Bay-Y 3118 against these resistant strains was 0.5 mg/L, which was 16-fold lower than that of CI-990 and sparfloxacin, 32-fold lower than CI-960, and 128-fold lower than tosufloxacin and ciprofloxacin [1].

Antibacterial Resistance Quinolone Susceptibility MRSA

Anaerobic Bacteroides fragilis Group Activity: Bay-Y 3118 Outperforms Ofloxacin and Ciprofloxacin by >100-Fold

Against the Bacteroides fragilis group, Bay-Y 3118 was the most active agent tested [1]. Its MIC90 of 0.5 mg/L was 16-fold lower than that of sparfloxacin (MIC90 8 mg/L), and more than 100-fold lower than those of ofloxacin (MIC90 64 mg/L) and ciprofloxacin (MIC90 128 mg/L) [1].

Anaerobic Bacteria Bacteroides Fluoroquinolone

Procurement-Driven Application Scenarios for (R,R)-Bay-Y 3118


Enantioselective Quinolone Activity Studies: Using (R,R)-Bay-Y 3118 as a Stereochemical Negative Control

(R,R)-Bay-Y 3118 is ideally suited as a stereochemically defined negative control or reference standard in assays designed to evaluate the enantioselective antibacterial activity of quinolones. Its weak bactericidal activity provides a baseline for comparing the potency of the S-enantiomer or the racemic Bay-Y 3118, enabling researchers to attribute activity differences directly to stereochemistry [1].

Fluoroquinolone Resistance Mechanism Research: Probing the C-8 Substituent Effect

Due to the well-characterized resistance development profile of the parent compound Bay-Y 3118 (C-8 chlorine) , (R,R)-Bay-Y 3118 can be employed in resistance mechanism studies. It serves as a tool to investigate how stereochemistry at the C-7 position modulates resistance emergence, particularly in comparison to C-8 methoxy analogs like moxifloxacin that exhibit much lower mutation frequencies .

Structure-Activity Relationship (SAR) Modeling in Quinolone Drug Discovery

(R,R)-Bay-Y 3118 is a key component for computational chemistry and QSAR models focusing on quinolone antibacterials. Its log 1/C activity data (5.65–7.47) can be integrated into VolSurf or other 3D-QSAR models [1] to refine predictions of bactericidal activity based on stereoelectronic properties, aiding in the rational design of novel enantiopure fluoroquinolones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-Bay-Y 3118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.